4-Chloro-2-ethoxycarbonylphenylboronic acid
Overview
Description
4-Chloro-2-ethoxycarbonylphenylboronic acid is an organic compound and a boronic acid derivative. It is an important reagent in organic synthesis, with numerous applications in research, drug development, and industrial processes. This compound has been used in a variety of reactions, including Suzuki-Miyaura cross-couplings, Heck reactions, and Stille couplings. It is also important in the synthesis of biologically active compounds, such as antibiotics and other pharmaceuticals.
Scientific Research Applications
Application 1: Use in Agriculture
- Summary of the Application : MCPA is a type of herbicide extensively used in agriculture to prevent infestation of crops, control plant-associated diseases and pests, and increase crop productivity .
- Methods of Application or Experimental Procedures : The study mentioned the use of MCPA in combination with a fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil, each applied according to their recommended field rates .
- Results or Outcomes : The study found that the fungicide mixture retarded the degradation of MCPA in soil. MCPA dissipation times were between 1.6 and 1.9 days without and 2.5–3.5 days with co-applied fungicides .
Application 2: Synthesis of Embelin Derivatives
- Summary of the Application : A compound similar to “4-Chloro-2-ethoxycarbonylphenylboronic acid”, known as “2-Ethoxycarbonylphenylboronic acid”, has been used in the synthesis of embelin derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves a Suzuki-Miyaura reaction, cross metathesis, and Wittig olefination .
- Results or Outcomes : The specific outcomes of this synthesis are not provided in the source, but these reactions are generally used to create complex organic compounds .
Application 3: Synthesis of Embelin Derivatives
- Summary of the Application : A compound similar to “4-Chloro-2-ethoxycarbonylphenylboronic acid”, known as “2-Ethoxycarbonylphenylboronic acid”, has been used in the synthesis of embelin derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves a Suzuki-Miyaura reaction, cross metathesis, and Wittig olefination .
- Results or Outcomes : The specific outcomes of this synthesis are not provided in the source, but these reactions are generally used to create complex organic compounds .
properties
IUPAC Name |
(4-chloro-2-ethoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOKFJBESYBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629634 | |
Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethoxycarbonylphenylboronic acid | |
CAS RN |
850568-61-5 | |
Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(ethoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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